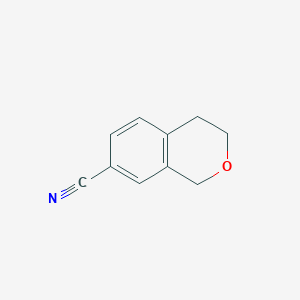

Isochroman-7-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3,4-dihydro-1H-isochromene-7-carbonitrile |

InChI |

InChI=1S/C10H9NO/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-2,5H,3-4,7H2 |

InChI Key |

UVRSQBGJUOMOAW-UHFFFAOYSA-N |

Canonical SMILES |

C1COCC2=C1C=CC(=C2)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of Isochroman-7-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways for isochroman-7-carbonitrile, a valuable scaffold in medicinal chemistry. Two primary routes are presented, commencing from readily available starting materials and employing well-established chemical transformations. This document provides detailed experimental protocols, quantitative data, and mechanistic insights to facilitate the replication and optimization of these synthetic strategies.

Introduction

The isochroman core is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds. The introduction of a nitrile group at the 7-position offers a versatile handle for further functionalization, making this compound a key intermediate in the development of novel therapeutics. This guide outlines two robust synthetic approaches to this target molecule.

Synthetic Pathways

Two principal synthetic routes have been devised for the preparation of this compound.

-

Route 1: This pathway involves the initial construction of the isochroman ring system via an Oxa-Pictet-Spengler reaction, followed by nitration, reduction, and a subsequent Sandmeyer reaction to install the nitrile functionality.

-

Route 2: This alternative approach also begins with an Oxa-Pictet-Spengler cyclization to form a 7-hydroxyisochroman intermediate. The hydroxyl group is then converted to a triflate, which is subsequently displaced by a cyanide source under palladium catalysis.

Route 1: From 7-Nitroisochroman

This route provides a classical approach to the target molecule, relying on fundamental aromatic chemistry transformations.

The isochroman core is synthesized via an acid-catalyzed Oxa-Pictet-Spengler reaction between 2-phenylethanol and formaldehyde.

Experimental Protocol:

A solution of 2-phenylethanol (1 equivalent) and paraformaldehyde (1.2 equivalents) in a suitable solvent such as toluene is treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid). The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by vacuum distillation or column chromatography to yield isochroman.

The 7-nitro derivative is obtained through the electrophilic nitration of the isochroman ring. The regioselectivity is directed by the activating nature of the ether oxygen and steric hindrance, favoring substitution at the C7 position.

Experimental Protocol:

Isochroman is dissolved in a cooled mixture of concentrated sulfuric acid and nitric acid at 0 °C. The reaction is stirred at this temperature for a specified time and then carefully poured onto ice. The precipitated product is filtered, washed with water until neutral, and dried to afford 7-nitroisochroman.

The nitro group is reduced to an amine using standard reduction methods.

Experimental Protocol:

A mixture of 7-nitroisochroman in ethanol and a reducing agent such as iron powder and hydrochloric acid (or tin(II) chloride) is heated to reflux. After the reaction is complete, the mixture is filtered, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with an aqueous base. The organic layer is then dried and concentrated to give 7-aminoisochroman.

The synthesis culminates in a Sandmeyer reaction, converting the amino group to the desired nitrile functionality.

Experimental Protocol:

7-Aminoisochroman is diazotized by treatment with a cold aqueous solution of sodium nitrite and a strong acid (e.g., hydrochloric acid) at 0-5 °C. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide and potassium cyanide. The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the formation of the nitrile. The product is then extracted, washed, and purified by chromatography.

Route 2: From 7-Hydroxyisochroman

This route offers a more modern approach, utilizing a palladium-catalyzed cross-coupling reaction for the final cyanation step.

The synthesis begins with the Oxa-Pictet-Spengler reaction of 3-hydroxyphenylethanol and formaldehyde.

Experimental Protocol:

3-Hydroxyphenylethanol and paraformaldehyde are reacted in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent with azeotropic removal of water. Following workup and purification, 7-hydroxyisochroman is obtained.

The hydroxyl group is converted to a triflate, an excellent leaving group for subsequent cross-coupling reactions.

Experimental Protocol:

To a cooled solution of 7-hydroxyisochroman and a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent like dichloromethane, triflic anhydride is added dropwise. The reaction is stirred at low temperature until completion. The mixture is then washed with dilute acid and brine, dried, and the solvent is removed to yield 7-triflyloxyisochroman.

The final step involves a palladium-catalyzed cyanation of the aryl triflate.[1][2][3][4]

Experimental Protocol:

A mixture of 7-triflyloxyisochroman, a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source and a ligand), a cyanide source (e.g., zinc cyanide or potassium ferrocyanide), and a suitable solvent (e.g., DMF or DMA) is heated under an inert atmosphere.[1][2] Upon completion, the reaction mixture is cooled, diluted with an organic solvent, and filtered. The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Quantitative Data

| Step | Reactants | Reagents and Conditions | Product | Yield (%) |

| Route 1, Step 2 | Isochroman | Conc. H₂SO₄, Conc. HNO₃, 0 °C | 7-Nitroisochroman | Data not available |

| Route 1, Step 3 | 7-Nitroisochroman | Fe/HCl or SnCl₂, EtOH, reflux | 7-Aminoisochroman | Data not available |

| Route 1, Step 4 | 7-Aminoisochroman | 1. NaNO₂, HCl, 0-5 °C; 2. CuCN, KCN | This compound | Data not available |

| Route 2, Step 1 | 3-Hydroxyphenylethanol, Paraformaldehyde | p-TsOH, Toluene, reflux | 7-Hydroxyisochroman | Data not available |

| Route 2, Step 2 | 7-Hydroxyisochroman | Triflic anhydride, Pyridine, DCM, 0 °C | 7-Triflyloxyisochroman | Data not available |

| Route 2, Step 3 | 7-Triflyloxyisochroman | Pd catalyst, Zn(CN)₂, DMF, heat | This compound | Good to excellent[1][2][3][4] |

Reaction Mechanisms and Visualizations

Oxa-Pictet-Spengler Reaction Mechanism

The Oxa-Pictet-Spengler reaction proceeds through the acid-catalyzed condensation of a β-arylethanol with an aldehyde to form an oxocarbenium ion. This intermediate then undergoes an intramolecular electrophilic aromatic substitution to form the isochroman ring system.

Caption: Mechanism of the Oxa-Pictet-Spengler Reaction.

Sandmeyer Reaction Mechanism

The Sandmeyer reaction involves the conversion of a primary aromatic amine to a diazonium salt, which then undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution to yield the corresponding nitrile.[1][2][3][4][5]

Caption: Mechanism of the Sandmeyer Reaction.

Palladium-Catalyzed Cyanation of Aryl Triflates

This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl triflate to a Pd(0) species, followed by transmetalation with the cyanide source, and finally reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.[1][2][3][4][6]

Caption: Catalytic Cycle for Palladium-Catalyzed Cyanation.

Conclusion

The synthesis of this compound can be effectively achieved through two distinct and reliable synthetic pathways. Route 1 offers a traditional and cost-effective approach, while Route 2 provides a modern, high-yielding alternative, particularly for the final cyanation step. The choice of route may depend on the availability of starting materials, reagent costs, and the desired scale of the synthesis. This guide provides the necessary foundational information for researchers to successfully synthesize this key intermediate for applications in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of Isochroman-7-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines plausible synthetic routes for the preparation of isochroman-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of a direct, one-step synthesis in the current literature, this document details multi-step pathways starting from readily available precursors. The proposed syntheses are based on well-established and reliable chemical transformations.

The core strategy involves the initial construction of a substituted isochroman ring, followed by the introduction or conversion of a functional group at the 7-position to the desired carbonitrile. Two primary pathways are presented: one proceeding through a 7-amino-isochroman intermediate via a Sandmeyer reaction, and the other utilizing a 7-bromo-isochroman intermediate for a palladium-catalyzed cyanation.

Pathway 1: Synthesis via Sandmeyer Reaction of 7-Aminoisochroman

This pathway first involves the synthesis of the isochroman ring with an amino- or nitro-group at the 7-position, followed by the conversion of the amino group to a nitrile.

Step 1: Synthesis of 7-Nitroisochroman

The initial step is an Oxa-Pictet-Spengler reaction between 2-(3-nitrophenyl)ethanol and a suitable aldehyde, typically formaldehyde.[1] This reaction is generally acid-catalyzed.

Starting Materials and Reagents for Step 1

| Compound Name | Role | Molecular Formula | Notes |

| 2-(3-Nitrophenyl)ethanol | Starting Material | C₈H₉NO₃ | The nitro group will be at the 7-position. |

| Paraformaldehyde | Starting Material | (CH₂O)n | Source of formaldehyde. |

| Concentrated Acid | Catalyst | e.g., H₂SO₄, HCl | Brønsted acid catalyst. |

| Dichloromethane | Solvent | CH₂Cl₂ | Common solvent for this reaction. |

Experimental Protocol: General Procedure for Oxa-Pictet-Spengler Reaction

To a stirred solution of 2-(3-nitrophenyl)ethanol in a chlorinated solvent such as dichloromethane, paraformaldehyde is added. The mixture is cooled in an ice bath, and a catalytic amount of concentrated acid (e.g., sulfuric acid) is added dropwise. The reaction is then stirred at room temperature for several hours until completion, as monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated sodium bicarbonate solution, and the organic layer is separated. The aqueous layer is extracted with the solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 7-nitroisochroman.

Step 2: Reduction of 7-Nitroisochroman to 7-Aminoisochroman

The nitro group of 7-nitroisochroman is reduced to an amine. Standard reduction methods, such as catalytic hydrogenation or reduction with metals in acidic media, can be employed.

Starting Materials and Reagents for Step 2

| Compound Name | Role | Molecular Formula | Notes |

| 7-Nitroisochroman | Starting Material | C₉H₉NO₃ | Product from Step 1. |

| Palladium on Carbon | Catalyst | Pd/C | For catalytic hydrogenation. |

| Hydrogen Gas | Reducing Agent | H₂ | Used with Pd/C. |

| Tin(II) Chloride | Reducing Agent | SnCl₂ | Alternative reducing agent in an acidic medium. |

| Ethanol/Methanol | Solvent | C₂H₅OH/CH₃OH | Common solvents for hydrogenation. |

Experimental Protocol: General Procedure for Nitro Group Reduction

A solution of 7-nitroisochroman in ethanol or methanol is placed in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon is added. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated to give 7-aminoisochroman, which may be used in the next step without further purification.

Step 3: Sandmeyer Reaction to form this compound

The final step involves the conversion of the 7-amino group to the 7-carbonitrile via the Sandmeyer reaction.[2][3][4] This involves diazotization of the amine followed by reaction with a copper(I) cyanide solution.

Starting Materials and Reagents for Step 3

| Compound Name | Role | Molecular Formula | Notes |

| 7-Aminoisochroman | Starting Material | C₉H₁₁NO | Product from Step 2. |

| Sodium Nitrite | Diazotizing Agent | NaNO₂ | Reacts with acid to form nitrous acid. |

| Hydrochloric Acid | Acid | HCl | For diazotization. |

| Copper(I) Cyanide | Cyanide Source | CuCN | Reagent for the Sandmeyer reaction. |

| Sodium Cyanide | Co-reagent | NaCN | To form a soluble copper cyanide complex. |

Experimental Protocol: General Procedure for Sandmeyer Reaction

7-Aminoisochroman is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt. In a separate flask, a solution of copper(I) cyanide and sodium cyanide in water is prepared and heated. The cold diazonium salt solution is then added slowly to the hot copper cyanide solution. The reaction mixture is heated for a period of time, then cooled and extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated. The crude product is purified by column chromatography to afford this compound.

Pathway 2: Synthesis via Palladium-Catalyzed Cyanation of 7-Bromoisochroman

This alternative pathway involves the synthesis of a 7-bromo-isochroman intermediate, which is then converted to the target nitrile using a palladium catalyst.

Step 1: Synthesis of 7-Bromoisochroman

Similar to the first pathway, this step utilizes an Oxa-Pictet-Spengler reaction, starting with 2-(3-bromophenyl)ethanol and formaldehyde.

Starting Materials and Reagents for Step 1

| Compound Name | Role | Molecular Formula | Notes |

| 2-(3-Bromophenyl)ethanol | Starting Material | C₈H₉BrO | The bromo group will be at the 7-position. |

| Paraformaldehyde | Starting Material | (CH₂O)n | Source of formaldehyde. |

| Concentrated Acid | Catalyst | e.g., H₂SO₄, HCl | Brønsted acid catalyst. |

| Dichloromethane | Solvent | CH₂Cl₂ | Common solvent for this reaction. |

Experimental Protocol: General Procedure for Oxa-Pictet-Spengler Reaction

The procedure is analogous to that described in Pathway 1, Step 1, with 2-(3-bromophenyl)ethanol as the starting material.

Step 2: Palladium-Catalyzed Cyanation

The 7-bromo-isochroman is converted to this compound using a palladium-catalyzed cyanation reaction.[5][6] Various cyanide sources and palladium catalyst systems can be employed.

Starting Materials and Reagents for Step 2

| Compound Name | Role | Molecular Formula | Notes |

| 7-Bromoisochroman | Starting Material | C₉H₉BrO | Product from Step 1. |

| Zinc Cyanide | Cyanide Source | Zn(CN)₂ | A common and less toxic cyanide source. |

| Palladium(0) catalyst | Catalyst | e.g., Pd(PPh₃)₄ | Or a combination of a Pd(II) salt and a ligand. |

| Ligand | Ligand | e.g., dppf | Used with Pd(II) sources. |

| N,N-Dimethylformamide (DMF) | Solvent | C₃H₇NO | A common solvent for this type of reaction. |

Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation

To a solution of 7-bromoisochroman in DMF are added zinc cyanide and the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)). The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for several hours, with the progress monitored by TLC or GC-MS. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Visualizations of Synthetic Pathways

Caption: Synthetic scheme for this compound via the Sandmeyer reaction.

Caption: Synthetic scheme for this compound via Pd-catalyzed cyanation.

References

- 1. researchgate.net [researchgate.net]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Isochroman-7-carbonitrile: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman-7-carbonitrile is a heterocyclic compound featuring a bicyclic structure where a benzene ring is fused to a pyran ring, with a nitrile group substituted at the 7-position. This molecule belongs to the broader class of isochromans, which are prevalent in various natural products and have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, along with insights into its potential therapeutic applications.

Chemical Structure and Properties

The structural framework of this compound combines the rigidity of the fused ring system with the reactive potential of the nitrile functionality. This unique combination makes it a valuable intermediate in the synthesis of more complex molecules.

Structure:

-

IUPAC Name: 3,4-dihydro-1H-isochromene-7-carbonitrile

-

Molecular Formula: C₁₀H₉NO

-

Molecular Weight: 159.19 g/mol

Table 1: Physicochemical Properties of this compound (Predicted and Estimated)

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, methanol, and dichloromethane. | Estimated |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the known spectra of the parent isochroman molecule and the characteristic absorbances of the nitrile group, the following spectral properties can be anticipated.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Chemical Shifts / Frequencies |

| ¹H NMR | Aromatic protons (δ 7.0-7.5 ppm), benzylic protons (-CH₂-O-, δ ~4.5-5.0 ppm), and aliphatic protons (-CH₂-CH₂-, δ ~2.8-4.0 ppm). The exact shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitrile group. |

| ¹³C NMR | Aromatic carbons (δ 120-140 ppm), nitrile carbon (-C≡N, δ ~115-120 ppm), benzylic carbon (-CH₂-O-, δ ~65-75 ppm), and aliphatic carbon (-CH₂-CH₂-, δ ~25-35 ppm). The quaternary carbon attached to the nitrile group would also be observable. |

| IR Spectroscopy | A characteristic sharp absorption band for the nitrile group (-C≡N) stretching vibration is expected around 2220-2240 cm⁻¹. Other significant peaks would include C-H stretching of the aromatic and aliphatic portions, C=C stretching of the aromatic ring, and C-O stretching of the ether linkage. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 159. Fragmentation patterns would likely involve the loss of the nitrile group and cleavage of the pyran ring. |

Synthesis and Reactivity

The synthesis of isochroman derivatives can be achieved through various established organic reactions. The introduction of the nitrile group at the 7-position can be accomplished through several synthetic strategies.

Experimental Protocols

1. Oxa-Pictet–Spengler Reaction (General for Isochroman Core Synthesis):

This is a powerful method for constructing the isochroman skeleton.[1]

-

Reactants: A substituted 2-phenylethanol and an aldehyde or its equivalent.

-

Catalyst: Typically an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid.

-

Solvent: Anhydrous solvents like dichloromethane (CH₂Cl₂) or toluene are commonly used.

-

Procedure:

-

The substituted 2-phenylethanol and the aldehyde are dissolved in the chosen solvent.

-

The acid catalyst is added, and the mixture is stirred, often at elevated temperatures, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.

-

dot

Caption: Oxa-Pictet–Spengler reaction workflow.

2. Synthesis of this compound from a Precursor (Hypothetical Protocols):

-

From 7-Bromo-isochroman via Cyanation:

-

Reactants: 7-Bromo-isochroman and a cyanide source (e.g., copper(I) cyanide or zinc cyanide).

-

Catalyst: A palladium catalyst (e.g., Pd(PPh₃)₄) is often required for such cross-coupling reactions.

-

Solvent: A high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

-

Procedure: The reactants and catalyst are heated under an inert atmosphere. The progress of the reaction is monitored, and upon completion, the product is isolated by extraction and purified.

-

-

From Isochroman-7-carboxamide via Dehydration:

-

Reactant: Isochroman-7-carboxamide.

-

Dehydrating Agent: A strong dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

-

Solvent: An inert solvent like dichloromethane or toluene.

-

Procedure: The carboxamide is treated with the dehydrating agent, often with gentle heating. The reaction mixture is then worked up to isolate the nitrile product.

-

dot

Caption: Potential synthetic routes to this compound.

Reactivity

The this compound molecule offers several sites for further chemical modification:

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a carboxamide, or reduced to a primary amine. This versatility allows for the introduction of a wide range of functionalities.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, although the positions of substitution will be directed by the existing substituents.

-

Benzylic Position: The carbon atom at position 1 (benzylic to the fused benzene ring) can be a site for radical or oxidative functionalization.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the isochroman scaffold is known to be a key pharmacophore in a variety of biologically active compounds. Derivatives of isochroman have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.[1]

Antimicrobial Properties:

Certain isochroman derivatives have shown potential as antimicrobial agents, exhibiting activity against various strains of bacteria and fungi. The presence of the cyano group might influence this activity, as nitrile-containing compounds are known to possess antimicrobial properties.

Anticancer Activity:

Analogs of isochroman have been reported to exhibit cytotoxic effects on cancer cell lines.[1] The mechanism of action is often related to the induction of apoptosis or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Signaling Pathways:

The precise signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, potential targets could include pathways involved in:

-

Cell Cycle Regulation: Inhibition of cyclin-dependent kinases (CDKs) or other cell cycle checkpoints.

-

Apoptosis: Induction of programmed cell death through modulation of Bcl-2 family proteins or caspase activation.

-

Inflammation: Inhibition of pro-inflammatory signaling pathways such as NF-κB.

Further research is required to determine the specific molecular targets and signaling pathways affected by this compound.

dot

Caption: Potential biological roles of this compound.

Applications in Drug Development

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents. Its potential as an intermediate allows for the synthesis of a library of derivatives that can be screened for various biological activities. The nitrile group, in particular, can act as a key pharmacophoric element or be transformed into other functional groups to optimize drug-like properties.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. While specific experimental data for this molecule is not widely available in the public domain, its structural relationship to other biologically active isochromans suggests that it is a promising candidate for further investigation. This guide has provided a summary of its known and predicted chemical properties, potential synthetic routes, and likely areas of biological relevance. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

An In-depth Technical Guide on the Biological Activity of the Isochroman Scaffold: A Framework for Understanding Isochroman-7-carbonitrile

Introduction

The isochroman scaffold is a core component of various bioactive natural products and synthetic pharmaceutical compounds.[3] Its derivatives are known to possess a range of biological activities, including but not limited to, central nervous system (CNS) effects, antioxidant, antimicrobial, antihypertensive, antitumor, and anti-inflammatory properties.[1] This document will delve into these activities, presenting quantitative data where available, outlining experimental protocols, and visualizing key concepts to provide a thorough technical resource.

Synthesis of the Isochroman Scaffold

A common and straightforward method for constructing the isochroman motif is the oxa-Pictet-Spengler reaction.[4] This reaction typically involves the condensation of a β-phenylethanol with an aldehyde or ketone in the presence of an acid catalyst.[5]

A general synthetic workflow for obtaining isochroman derivatives is outlined below:

Detailed Experimental Protocol: Oxa-Pictet-Spengler Reaction

The following is a representative protocol for the synthesis of isochroman derivatives, adapted from the literature[5]:

-

Reactant Preparation: Dissolve 1 mmol of a β-phenylethanol derivative in 4 mL of anhydrous methyl alcohol.

-

Addition of Carbonyl Compound: Add 2 mmol of the corresponding carbonyl compound (a 100% molar excess).

-

Catalyst Addition: Introduce 10 mg of p-toluenesulphonic acid as the acid catalyst.

-

Reaction Conditions: The reaction mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete, which can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is typically quenched, extracted with an organic solvent, washed, dried, and concentrated under reduced pressure. The crude product is then purified, often by column chromatography, to yield the desired isochroman derivative.

Biological Activities of Isochroman Derivatives

The isochroman scaffold has been identified as a "powerful scaffold" demonstrating a variety of important biological activities.[4] A review of the literature highlights several key areas of pharmacological interest.

Antioxidant and Anti-inflammatory Activity

Hydroxy-1-aryl-isochromans are a class of polyphenolic heterocyclic compounds with potent antioxidant potential.[6] Studies have shown that hydroxylated derivatives of 1-aryl-isochroman exhibit significant protective effects against lipid peroxidation and cellular nitrosative stress.[6]

| Compound | Degree of Hydroxylation | Activity Against Mitochondrial Lipid Peroxidation | Reduction of Microglial Nitric Oxide Production |

| ISO-0 | 0 | Less active | Strong |

| ISO-2 | 2 | Higher than ISO-0 and Trolox | Less pronounced than ISO-0 |

| ISO-3 | 3 | Higher than ISO-0 and Trolox | Ineffective |

| ISO-4 | 4 | Higher than ISO-0 and Trolox | Less pronounced than ISO-0 |

| Table 1: Antioxidant and anti-nitrosative stress activities of hydroxy-1-aryl-isochroman derivatives.[6] |

Furthermore, some isocoumarin derivatives, which are structurally related to isochromans, have demonstrated strong inhibitory activities against α-glucosidase, suggesting potential as agents for diabetes control.[7]

Anticancer Activity

Certain isochroman derivatives have shown promising anticancer activities. For instance, synthetic cannabidiol (CBD) derivatives containing an isochroman core exhibited promising anticancer activities in preliminary cytotoxicity assays using the MTT assay.[4] Additionally, some isocoumarin derivatives have shown cytotoxic activity against HeLa and HepG2 cells.[7] A series of novel 2-amino-4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile derivatives were synthesized and evaluated for their cytotoxicity, with some compounds showing toxicity towards the MCF-7 breast cancer cell line.[8]

| Cell Line | Compound 1 (IC50) | Compound 3 (IC50) | Compound 4 (IC50) |

| HeLa | 11.49 ± 1.64 µM | 8.70 ± 0.94 µM | - |

| HepG2 | - | - | 34.10 ± 2.92 µM |

| Table 2: Cytotoxic activity of isocoumarin-type compounds.[7] |

The logical workflow for the evaluation of these compounds is as follows:

Central Nervous System (CNS) Activity

A significant area of research for isochroman derivatives is in the field of neuroscience. A novel CNS selective neurokinin-1 (NK1) receptor antagonist, (2S,3S)-3-[(1R)-6-methoxy-1-methyl-1-trifluoromethylisochroman-7-yl]-methylamino-2-phenylpiperidine (CJ-17,493), demonstrated high and selective affinity for the human NK1 receptor.[9]

| Compound | Target | Affinity (Ki) | In Vivo Activity (Gerbil Tapping Model, ED50) | In Vivo Activity (Ferret Anti-emetic Model, ED90) |

| CJ-17,493 | Human NK1 Receptor | 0.2 nM | 0.04 mg/kg (s.c.) | 0.07 mg/kg (s.c.) |

| Table 3: CNS activity of the NK1 receptor antagonist CJ-17,493.[9] |

The signaling pathway associated with NK1 receptor antagonism is crucial for its therapeutic effects, particularly in anti-emesis and potentially other CNS disorders.

Antiplatelet Activity

Derivatives of 3-phenyl-1H-isochromen-1-one have been identified as highly potent antioxidant and antiplatelet agents.[10] Several of these analogues exhibited significantly more potent antiplatelet activity induced by arachidonic acid (AA) than aspirin.[10]

The isochroman scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities. While direct experimental data for isochroman-7-carbonitrile is not currently in the public domain, the extensive research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The diverse pharmacological profiles of isochroman derivatives, including antioxidant, anti-inflammatory, anticancer, and CNS activities, suggest that this compound could exhibit interesting and potentially valuable biological properties. Further research, beginning with the synthesis and subsequent screening of this compound, is warranted to elucidate its specific biological functions and therapeutic potential. The experimental protocols and data presented in this guide offer a valuable starting point for such investigations.

References

- 1. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy-1-aryl-isochromans: protective compounds against lipid peroxidation and cellular nitrosative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, characterization, and biological activity evaluation of 4,6-dihydropyrano[3,2-c]isochromene-3-carbonitrile as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and stereoselective synthesis of the novel isochroman neurokinin-1 receptor antagonist 'CJ-17,493' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Spectral Landscape of Isochromans: A Technical Guide to NMR Spectroscopic Data of Isochroman-7-carbonitrile

Disclaimer: Publicly accessible, experimentally verified NMR spectroscopic data for isochroman-7-carbonitrile is not currently available. This guide provides a detailed analysis of the NMR data for the parent compound, isochroman, and offers a predictive assessment for this compound based on established principles of NMR spectroscopy. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing a foundational understanding and a framework for the spectral analysis of this compound class.

Introduction to Isochroman and its Derivatives

Isochroman and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The precise characterization of these compounds is paramount for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such organic molecules. This guide focuses on the NMR spectroscopic features of the isochroman scaffold, with a specific, predictive focus on this compound.

NMR Spectroscopic Data for Isochroman

The following tables summarize the reported ¹H and ¹³C NMR spectroscopic data for the parent compound, isochroman. This data serves as a baseline for predicting the spectral characteristics of its derivatives.

Table 1: ¹H NMR Spectroscopic Data for Isochroman

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-5, H-8 | 7.09 | m | |

| H-6, H-7 | 7.07 | m | |

| H-1 | 4.68 | s | |

| H-3 | 3.87 | t | 5.6 |

| H-4 | 2.75 | t | 5.6 |

Solvent: CDCl₃, Reference: TMS (0 ppm)[1]

Table 2: ¹³C NMR Spectroscopic Data for Isochroman

| Carbon Assignment | Chemical Shift (δ) in ppm |

| C-8a | 135.2 |

| C-4a | 132.9 |

| C-6 | 128.8 |

| C-7 | 126.5 |

| C-5 | 126.3 |

| C-8 | 125.9 |

| C-1 | 68.1 |

| C-3 | 64.6 |

| C-4 | 28.1 |

Solvent: CDCl₃, Reference: TMS (0 ppm)[2]

Predicted NMR Spectroscopic Data for this compound

The introduction of a nitrile (-C≡N) group at the 7-position of the isochroman ring is expected to induce significant changes in the chemical shifts of the nearby aromatic protons and carbons due to its electron-withdrawing nature and anisotropic effects.

Predicted ¹H NMR Spectral Changes:

-

H-6 and H-8: The protons ortho (H-6) and para (H-8) to the nitrile group are expected to be deshielded and shift downfield (to a higher ppm value) compared to their positions in isochroman.

-

H-5: The proton meta (H-5) to the nitrile group will also experience some downfield shift, but to a lesser extent than the ortho and para protons.

-

Aliphatic Protons (H-1, H-3, H-4): The chemical shifts of the aliphatic protons are not expected to be significantly affected by the substituent on the aromatic ring.

Predicted ¹³C NMR Spectral Changes:

-

C-7: The carbon directly attached to the nitrile group will be significantly deshielded.

-

C-5, C-8a (ipso-carbons): The ipso-carbons will also experience a downfield shift.

-

C-6, C-8: The ortho and para carbons will be deshielded.

-

C-4a, C-5: The meta carbons will be least affected.

-

Nitrile Carbon (CN): A characteristic signal for the nitrile carbon is expected to appear in the range of 115-125 ppm.

-

Aliphatic Carbons (C-1, C-3, C-4): Minimal changes are expected for the aliphatic carbon signals.

Experimental Protocol for NMR Analysis

A general methodology for the NMR analysis of a small organic molecule like this compound is outlined below.

4.1 Sample Preparation

-

Sample Quantity: For a standard ¹H NMR spectrum, 5-10 mg of the compound is typically sufficient. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.[3][4]

-

Solvent Selection: A suitable deuterated solvent that completely dissolves the sample is chosen. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. The choice of solvent can slightly influence chemical shifts.

-

Sample Dissolution: The accurately weighed sample is dissolved in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial before being transferred to a 5 mm NMR tube.[3]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). It is often already present in commercially available deuterated solvents.

4.2 NMR Data Acquisition

-

Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

-

¹H NMR: A standard one-dimensional proton NMR experiment is performed. Key parameters to set include the number of scans, relaxation delay, and spectral width.

-

¹³C NMR: A proton-decoupled ¹³C NMR experiment is typically run to obtain singlets for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.[5]

-

2D NMR (Optional but Recommended): For complete and unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly valuable.

Workflow for NMR Data Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for the structural elucidation of a small organic molecule.

Caption: Workflow for NMR-based structural elucidation.

This comprehensive guide provides a foundational understanding of the NMR spectroscopic characteristics of the isochroman scaffold and a predictive framework for this compound. The detailed experimental protocols and workflow diagrams serve as practical tools for researchers engaged in the synthesis and characterization of novel isochroman derivatives.

References

Mass Spectrometry Analysis of Isochroman-7-carbonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of isochroman-7-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. Furthermore, a predicted fragmentation pattern for this compound under electron ionization is presented, supported by data from the parent isochroman molecule and known fragmentation behaviors of aromatic nitriles. All quantitative data is summarized in clear, tabular format, and key experimental workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding and replication.

Introduction

Isochroman derivatives are a class of heterocyclic compounds that form the core structure of various biologically active molecules. The addition of a nitrile group at the 7-position introduces a key functional group that can significantly influence the molecule's chemical properties and pharmacological activity. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such novel compounds. This guide will delve into the theoretical and practical aspects of analyzing this compound using mass spectrometry, providing researchers with the necessary information to develop and validate their own analytical methods.

Predicted Electron Ionization Mass Spectrum and Fragmentation

Due to the niche nature of this compound, a publicly available, experimentally determined mass spectrum is not readily accessible. However, a highly probable fragmentation pattern can be predicted based on the known mass spectrum of the parent compound, isochroman, and the characteristic fragmentation of aromatic nitriles.

The proposed fragmentation pathway begins with the ionization of the molecule to form the molecular ion (M+•). The primary fragmentation events are expected to involve the isochroman ring system and the nitrile group.

Key Predicted Fragmentation Pathways:

-

Retro-Diels-Alder (RDA) Reaction: The isochroman ring can undergo a characteristic RDA reaction, leading to the loss of a neutral molecule of formaldehyde (CH₂O).

-

Benzylic Cleavage: Cleavage at the benzylic position is a common fragmentation pathway for compounds containing a benzyl ether moiety.

-

Loss of HCN: Aromatic nitriles are known to lose a neutral molecule of hydrogen cyanide (HCN).[1]

-

Loss of a Hydrogen Radical: The loss of a hydrogen atom can lead to the formation of a stable, even-electron ion.

Based on these principles, a predicted mass spectrum for this compound is summarized in Table 1.

Data Presentation: Predicted Mass Spectral Data

| m/z | Predicted Fragment Ion | Proposed Structure of Fragment | Relative Abundance (%) |

| 159 | [M]+• | C₁₀H₉NO | 60 |

| 130 | [M - CHO]+ | C₉H₈N | 100 (Base Peak) |

| 132 | [M - HCN]+• | C₉H₈O | 40 |

| 103 | [C₈H₇]+ | Tropylium ion derivative | 30 |

| 158 | [M - H]+ | C₁₀H₈NO | 20 |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using both GC-MS and LC-MS. These protocols are based on established methods for the analysis of similar aromatic and heterocyclic compounds.[2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for matrix samples): For samples in a complex matrix (e.g., biological fluids, reaction mixtures), perform a liquid-liquid extraction with a suitable organic solvent. Ensure the final sample is dissolved in a GC-compatible solvent.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Scan Range: m/z 40-400

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for the analysis of a wider range of compounds, including those that are less volatile or thermally labile.

3.2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound in a mixture of methanol and water (e.g., 50:50 v/v) at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution using the mobile phase as the diluent to prepare calibration standards.

-

Sample Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

3.2.2. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: Agilent 1260 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6120 Quadrupole LC/MS (or equivalent)

-

Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution:

-

0-2 min: 10% B

-

2-15 min: 10-90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 0.5 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 5 µL

-

Ion Source: Electrospray Ionization (ESI), positive mode

-

Drying Gas Temperature: 350 °C

-

Drying Gas Flow: 12 L/min

-

Nebulizer Pressure: 35 psi

-

Capillary Voltage: 3500 V

-

Fragmentor Voltage: 70 V

-

Mass Scan Range: m/z 50-500

Visualization of Experimental Workflows

To provide a clear visual representation of the analytical processes, the following diagrams have been generated using the DOT language.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Workflow for LC-MS analysis of this compound.

Caption: Predicted fragmentation of this compound.

Conclusion

This technical guide provides a foundational framework for the mass spectrometric analysis of this compound. The predicted fragmentation pattern, along with detailed GC-MS and LC-MS protocols, offers a robust starting point for researchers in the fields of analytical chemistry, pharmacology, and drug development. The provided workflows and diagrams serve to simplify complex processes and enhance the reproducibility of these analytical methods. While the presented fragmentation data is predictive, it is based on well-established principles of mass spectrometry and provides a strong basis for the interpretation of experimental data. Further studies involving high-resolution mass spectrometry and tandem MS/MS experiments would be beneficial for the definitive structural confirmation of the proposed fragments.

References

- 1. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Isochroman Compounds: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The isochroman scaffold is a privileged heterocyclic motif found in a variety of natural products and synthetic molecules of significant pharmacological interest. This guide provides a comprehensive literature review of isochroman compounds, focusing on their synthesis, diverse biological activities, and potential as therapeutic agents. It is designed to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of Isochroman Derivatives

The construction of the isochroman core is a key focus in synthetic organic chemistry. Several methods have been developed, with the Oxa-Pictet-Spengler reaction being a prominent and versatile strategy.[1][2] This reaction typically involves the acid-catalyzed cyclization of a β-arylethanol with an aldehyde or ketone.[3]

Other notable synthetic approaches include:

-

Halo-cycloacetalization: A diastereoselective method for the synthesis of isochroman derivatives from olefinic aldehydes and alcohols.[4]

-

Intramolecular C-H Insertion: Stereoselective synthesis of isochromans can be achieved through C-H insertion reactions with donor/donor carbenes.

-

Electrochemical Cross-Dehydrogenative Coupling: This method allows for the α-functionalization of isochromans under mild conditions.[5]

A variety of catalysts and reaction conditions have been explored to improve yields, stereoselectivity, and substrate scope for these synthetic transformations.[1][5]

Biological Activities of Isochroman Compounds

Isochroman derivatives have been shown to exhibit a wide spectrum of biological activities, making them attractive candidates for drug development.[6] These activities include:

-

Anticancer Activity: Numerous isochroman derivatives have demonstrated cytotoxicity against various cancer cell lines.[7] Structure-activity relationship (SAR) studies have been conducted to optimize the anticancer potency of these compounds.[3][7]

-

Anti-inflammatory Activity: Certain isochroman derivatives have shown potent anti-inflammatory effects.[6][8] Their mechanism of action often involves the modulation of key inflammatory pathways.

-

Antimicrobial Activity: The isochroman scaffold is present in compounds with antibacterial and antifungal properties.[9][10] SAR studies are ongoing to develop more effective antimicrobial agents based on this structure.[10][11]

-

Antihypertensive Activity: Some isochroman-4-one hybrids have been designed and synthesized as potential antihypertensive agents, acting as α1-adrenergic receptor antagonists.[12]

-

Neuroprotective Effects: Certain isochroman derivatives have shown promise in protecting neuronal cells from damage.[6]

Quantitative Data on Biological Activity

The following tables summarize the reported biological activities of various isochroman and related derivatives from the literature.

Table 1: Anticancer Activity of Isochroman and Isochromanone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Isocoumarin Derivative 1 | HeLa | 34.10 ± 2.92 | [7] |

| 4-Amino-4'-ethoxychalcone | - | 2.38 (µg/ml) | [8] |

| 4-Amino-4'-methoxychalcone | - | 3.08 (µg/ml) | [8] |

Table 2: Antimicrobial Activity of Isochroman Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Isochromanylpenicillins | Gram-positive bacteria | Varies | [9] |

| Isochromanylpenicillins | Gram-negative bacteria | Varies | [9] |

| Fatty amine-tripeptide conjugates | S. pneumoniae | Low µM range | [11] |

| Fatty amine-tripeptide conjugates | S. pyogenes | Low µM range | [11] |

Table 3: Anti-inflammatory Activity of Isochroman Derivatives

| Compound | Assay | IC50 | Reference |

| 1-Methyl-isochroman-1-yl acetic acid | Carrageenan-induced rat paw edema | Comparable to indomethacin | [13] |

| Benzylideneacetophenone derivative 1m | Inhibition of lipid peroxidation | 2.38 µg/ml | [8] |

| Benzylideneacetophenone derivative 1l | Inhibition of lipid peroxidation | 3.08 µg/ml | [8] |

Signaling Pathways Modulated by Isochroman Compounds

The therapeutic effects of isochroman derivatives are often attributed to their ability to modulate specific cellular signaling pathways.

Apoptosis Signaling Pathway

Several studies have indicated that isochroman compounds can induce apoptosis in cancer cells. This programmed cell death is a critical mechanism for eliminating malignant cells. The intrinsic apoptosis pathway, which is often targeted, involves the regulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

Caption: Intrinsic apoptosis pathway induced by isochroman compounds.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on isochroman compounds.

General Procedure for Oxa-Pictet-Spengler Synthesis of Isochromans

The following is a representative protocol for the synthesis of 1-substituted isochromans:

-

To a solution of a β-arylethanol (1.0 mmol) in a suitable solvent (e.g., dichloromethane, 10 mL) is added an aldehyde or ketone (1.2 mmol).

-

A Brønsted or Lewis acid catalyst (e.g., trifluoroacetic acid, bismuth triflate, 10 mol%) is added to the reaction mixture.

-

The reaction is stirred at room temperature or heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with the organic solvent (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired isochroman derivative.[1][3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxic effects of compounds.[14][15][16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the isochroman compounds and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow for Bioassay-Guided Isolation of Isochroman Natural Products

The isolation of bioactive isochroman compounds from natural sources often follows a bioassay-guided fractionation approach.

Caption: Bioassay-guided isolation of isochroman natural products.

Conclusion

Isochroman compounds represent a versatile and promising class of heterocyclic molecules with a broad range of biological activities. The continued development of efficient synthetic methodologies, coupled with comprehensive biological evaluation and SAR studies, will undoubtedly lead to the discovery of novel isochroman-based therapeutic agents for a variety of diseases. This guide serves as a foundational resource to aid researchers in this exciting and important field of medicinal chemistry.

References

- 1. [PDF] The Oxa-Pictet-Spengler Cyclization: Synthesis of Isochromans and Related Pyran-Type Heterocycles | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Isochroman synthesis [organic-chemistry.org]

- 6. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Structure-activity relations of isochromanylpenicillins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial Synthetic Polymers: An Update on Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Design, synthesis and structure-activity relationship (SAR) studies of an unusual class of non-cationic fatty amine-tripeptide conjugates as novel synthetic antimicrobial agents [frontiersin.org]

- 12. Design, synthesis and biological evaluation of isochroman-4-one hybrids bearing piperazine moiety as antihypertensive agent candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. MTT assay protocol | Abcam [abcam.com]

- 17. researchhub.com [researchhub.com]

A Technical Guide to the Discovery and Isolation of Isochroman Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isochroman natural products represent a diverse and structurally significant class of secondary metabolites, predominantly biosynthesized by fungi and plants. These compounds exhibit a wide array of promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them attractive targets for drug discovery and development. The isochroman core, a bicyclic ether, serves as a scaffold for a variety of substitutions, leading to a rich chemical diversity. This technical guide provides an in-depth overview of the methodologies for the discovery and isolation of isochroman natural products, with a focus on experimental protocols and data presentation for researchers in the field.

General Workflow for Discovery and Isolation

The process of discovering and isolating novel isochroman natural products typically follows a systematic workflow, beginning with the collection and cultivation of biological material and culminating in the structural elucidation of pure compounds. This process often employs bioassay-guided fractionation to target compounds with specific biological activities.

Caption: General workflow for the discovery and isolation of isochroman natural products.

Experimental Protocols: A Case Study from Epicoccum nigrum

The following protocols are based on the successful isolation of novel isocoumarins from the mangrove endophytic fungus Epicoccum nigrum SCNU-F0002.[1]

Fungal Cultivation and Extraction

-

Cultivation: The fungus Epicoccum nigrum SCNU-F0002 is grown under static conditions at 25°C for 28 days on a solid autoclaved rice substrate medium. Each flask contains 50 g of rice and 50 mL of 3‰ saline water.[1]

-

Extraction: After incubation, the mycelia and solid rice medium are extracted with ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude residue.[1]

Chromatographic Purification

The purification of isochroman natural products from the crude extract is a multi-step process involving various chromatographic techniques.

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Further Purification of Fractions: Individual fractions are further purified using a combination of techniques, which may include:

-

Sephadex LH-20 Column Chromatography: This is particularly useful for separating compounds based on size and polarity.

-

Preparative Thin-Layer Chromatography (TLC): A common method for final purification of small quantities of compounds.

-

Preparative High-Performance Liquid Chromatography (HPLC): Often the final step to obtain highly pure compounds. A C18 column with a mobile phase of acetonitrile/water or methanol/water is frequently used.

-

Data Presentation: Quantitative Analysis of Isolation

The following table summarizes the quantitative data from the isolation of two new isocoumarins, compounds 2 and 3 , from Epicoccum nigrum.[1]

| Parameter | Value |

| Starting Material | |

| Fungal Strain | Epicoccum nigrum SCNU-F0002 |

| Culture Medium | Solid rice substrate |

| Incubation Time | 28 days |

| Extraction | |

| Extraction Solvent | Ethyl Acetate (EtOAc) |

| Crude Residue Weight | 22.5 g |

| Purification | |

| Initial Chromatography | Silica Gel Column |

| Final Yield (Compound 2) | Not specified |

| Final Yield (Compound 3) | Not specified |

Note: The original publication did not specify the final yields of the individual pure compounds, which is a common omission in natural product isolation papers. However, the total weight of the crude extract provides a starting point for estimating overall yields.

Structure Elucidation

Once a pure isochroman natural product is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Key Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for establishing the carbon skeleton and the connectivity of protons and carbons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

-

Ultraviolet (UV) Spectroscopy: Provides information about the presence of chromophores, such as aromatic rings and conjugated systems.

-

Infrared (IR) Spectroscopy: Helps in identifying functional groups like hydroxyls, carbonyls, and double bonds.

-

X-ray Crystallography: When a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[1]

The following diagram illustrates the logical relationship of data from different spectroscopic methods in the process of structure elucidation.

Caption: The logical flow of structure elucidation for a novel isochroman natural product.

Conclusion

The discovery and isolation of isochroman natural products is a meticulous process that requires a combination of microbiological, chemical, and spectroscopic expertise. The protocols and methodologies outlined in this guide, exemplified by the case study of Epicoccum nigrum, provide a foundational framework for researchers. While the specific details of isolation will vary depending on the source organism and the chemical properties of the target compounds, the principles of extraction, multi-step chromatographic purification, and spectroscopic structure elucidation remain central to the field. Continued exploration of diverse ecological niches, such as endophytic and marine fungi, promises the discovery of novel isochroman derivatives with significant potential for drug development.

References

A Technical Guide to the Characterization of Novel Isochroman Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isochroman scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with significant therapeutic potential.[1] Its derivatives have demonstrated a wide array of biological activities, including antitumor, anti-inflammatory, antimicrobial, and antihypertensive properties.[2] This guide provides an in-depth technical overview of the essential methodologies for the synthesis, characterization, and biological evaluation of novel isochroman derivatives, tailored for professionals in drug discovery and medicinal chemistry.

Synthesis of Novel Isochroman Derivatives

The synthesis of the isochroman core is a critical first step in developing novel derivatives. Numerous synthetic strategies have been developed, with the oxa-Pictet-Spengler reaction being one of the most direct and efficient methods.[3] This reaction typically involves the acid-catalyzed cyclization of a β-arylethyl alcohol with an aldehyde or ketone.[3] Recent advancements have also explored photocatalyzed reactions and the use of epoxides as aldehyde surrogates to increase functional group diversity and reaction efficiency under mild conditions.[3][4]

The general workflow for synthesizing and purifying a novel isochroman derivative involves the initial reaction, followed by monitoring, work-up, and chromatographic purification to isolate the target compound for subsequent characterization.

Caption: General workflow for the synthesis and purification of a novel isochroman derivative.

Physicochemical Characterization: Structural Elucidation

Once a novel derivative is synthesized and purified, its chemical structure must be unambiguously confirmed. This is achieved through a combination of spectroscopic techniques that provide complementary information about the molecule's connectivity, functional groups, and molecular weight.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are paramount for determining the carbon-hydrogen framework. Multidimensional NMR techniques (e.g., COSY, HSQC, HMBC) are employed to establish atom connectivity and finalize the structure.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups (e.g., -OH, C=O, C-O) based on their characteristic vibrational frequencies.[8]

The characterization process is a systematic workflow to ensure the identity and purity of the synthesized compound before proceeding to biological evaluation.

Caption: Workflow for the structural elucidation of a newly synthesized isochroman derivative.

Data Presentation: Spectroscopic Summary

Quantitative data from these analyses should be systematically tabulated. The table below presents hypothetical data for a representative novel isochroman derivative.

| Analysis Type | Parameter | Observed Value |

| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 7.15 (d, J=8.0 Hz, 1H), 6.80 (d, J=8.0 Hz, 1H), 4.85 (t, J=6.5 Hz, 1H), 3.90 (m, 2H), 2.80 (t, J=7.0 Hz, 2H), 2.10 (s, 3H) |

| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift (δ) | 155.2, 130.1, 128.5, 125.4, 116.8, 115.9, 75.6, 65.2, 29.8, 21.5 |

| HRMS (ESI+) | m/z [M+H]⁺ | Calculated: 177.0810; Found: 177.0812 |

| IR (thin film, cm⁻¹) | Wavenumber (ν) | 3350 (O-H stretch, if present), 2925 (C-H stretch), 1610 (C=C aromatic), 1230 (C-O stretch) |

Biological Characterization & Activity

Isochroman derivatives are explored for a multitude of therapeutic applications, acting on various biological targets.[2] A critical aspect of their characterization is quantifying their activity against specific enzymes or cellular pathways.

Enzyme Inhibition

Many isochroman derivatives have been identified as potent enzyme inhibitors. For example, novel isochroman carboxylic acid derivatives have been evaluated as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key target in diabetes research.[9] Similarly, isocoumarins (related oxidized derivatives) have been shown to selectively inhibit tumor-associated carbonic anhydrase (CA) isoforms IX and XII.[10][11]

The diagram below illustrates a simplified signaling pathway where a novel isochroman derivative acts as an inhibitor of a key kinase, preventing downstream signaling and cellular response.

References

- 1. researchgate.net [researchgate.net]

- 2. Research progress in biological activities of isochroman derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of functionalised isochromans: epoxides as aldehyde surrogates in hexafluoroisopropanol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Photocatalyzed synthesis of isochromanones and isobenzofuranones under batch and flow conditions [beilstein-journals.org]

- 5. lehigh.edu [lehigh.edu]

- 6. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isocoumarins incorporating chalcone moieties act as isoform selective tumor-associated carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocoumarins: a new class of selective carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Nitrile-Substituted Isochromans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of nitrile-substituted isochromans. The incorporation of a nitrile moiety into the isochroman scaffold can significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This document summarizes the available data on these properties, details relevant experimental protocols, and visualizes key conceptual frameworks to aid in the rational design of novel therapeutics.

Core Physicochemical Properties

Quantitative Data Summary

The experimental data on the physicochemical properties of nitrile-substituted isochromans is sparse. The following table summarizes the currently available data. Researchers are encouraged to perform experimental determinations for novel derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility | LogP | pKa |

| Isochroman-1-carbonitrile | 13328-80-8 | C10H9NO | 159.18 | 43-44[1] | Not available | Not available | Not available | Not available |

Note: The majority of the physicochemical data for Isochroman-1-carbonitrile is listed as "Not available" in safety data sheets, highlighting the need for further experimental characterization of this class of compounds.[2]

Inferred Physicochemical Properties

-

Polarity and Solubility: The nitrile group is highly polar. Its introduction is expected to increase the overall polarity of the isochroman molecule. This increased polarity may lead to enhanced aqueous solubility compared to the parent isochroman, a desirable trait for many drug candidates. However, the overall solubility will also depend on the substitution pattern and the presence of other functional groups.

-

Lipophilicity (LogP): The nitrile group's contribution to lipophilicity is complex. While it is a polar group, it can also engage in favorable interactions with non-polar environments. The net effect on the octanol-water partition coefficient (LogP) will be context-dependent.

-

Hydrogen Bonding: The nitrogen atom of the nitrile group possesses a lone pair of electrons and can act as a hydrogen bond acceptor. This property is crucial for molecular recognition and binding to biological targets.

-

Metabolic Stability: The nitrile group is generally considered to be metabolically robust and less susceptible to enzymatic degradation compared to more labile functional groups. This can lead to an improved pharmacokinetic profile.

-

Electronic Effects: As a strong electron-withdrawing group, the nitrile substituent can significantly influence the electron density of the isochroman ring system, affecting its reactivity and interaction with biological macromolecules.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of a wide range of nitrile-substituted isochromans are not extensively published. However, based on established synthetic methodologies for isochromans and the introduction of nitrile groups, a general workflow can be outlined.

General Synthesis of Isochroman-1-carbonitrile

The synthesis of isochroman-1-carbonitrile can be achieved through various methods, including the substitution of a suitable leaving group at the 1-position of the isochroman ring with a cyanide salt. A plausible synthetic route is the conversion of isochroman to a 1-halo-isochroman followed by nucleophilic substitution.

Experimental Steps:

-

Halogenation: Isochroman is treated with a halogenating agent, such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) in an inert solvent (e.g., carbon tetrachloride or benzene) to yield 1-bromo-isochroman. The reaction mixture is typically heated under reflux for several hours.

-

Cyanation: The resulting 1-bromo-isochroman is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically stirred at an elevated temperature until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired isochroman-1-carbonitrile.

Physicochemical Property Determination

Melting Point: The melting point can be determined using a standard melting point apparatus.

Solubility: The equilibrium solubility can be determined by adding an excess amount of the compound to a known volume of solvent (e.g., water, buffer at different pH values) and shaking the suspension at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered solution is then determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Lipophilicity (LogP): The octanol-water partition coefficient (LogP) can be determined using the shake-flask method. A known amount of the compound is dissolved in a mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to calculate the partition coefficient. Alternatively, reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to estimate LogP values.

Biological Activity and Potential Signaling Pathways

Isochroman derivatives have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and central nervous system (CNS) effects.[3] While specific signaling pathways for nitrile-substituted isochromans are not yet well-defined, their structural similarity to other biologically active isochromans suggests potential interactions with key cellular signaling cascades.

For instance, the anti-inflammatory and antitumor activities of many heterocyclic compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.

This diagram illustrates the canonical NF-κB signaling pathway and a hypothesized point of intervention for a nitrile-substituted isochroman. The inhibition of the IKK complex would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory and pro-survival genes. This represents a plausible mechanism of action for isochroman derivatives with anti-inflammatory and antitumor properties and serves as a valuable framework for future mechanistic studies.

Conclusion